

Daidzein-3',5',8-d3: A Technical Guide to Safe Handling and Application

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Compound of Interest

Compound Name: **Daidzein-3',5',8-d3**

Cat. No.: **B026482**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of **Daidzein-3',5',8-d3**. The information herein is intended to support researchers and professionals in the safe and effective use of this isotopically labeled compound in a laboratory setting. While **Daidzein-3',5',8-d3** is chemically similar to its unlabeled counterpart, Daidzein, the safety and handling precautions outlined are based on the known properties of Daidzein. The isotopic labeling with deuterium is not expected to alter the fundamental chemical hazards.

Chemical and Physical Properties

Daidzein-3',5',8-d3 is a deuterated form of Daidzein, an isoflavone naturally found in soybeans and other legumes. It is classified as a phytoestrogen due to its structural similarity to estrogen.

[1]

Property	Value
Alternate Names	4',7-Dihydroxyisoflavone-d3; 7-Hydroxy-3-(4-hydroxyphenyl-3,5-d2)-4H-1-benzopyran-4-one-8-d[2]
CAS Number	220930-96-1[2]
Molecular Formula	C ₁₅ H ₇ D ₃ O ₄ [2]
Molecular Weight	257.26 g/mol [2]

Hazard Identification and Safety Precautions

Daidzein is classified as causing skin irritation and serious eye irritation. Adherence to standard laboratory safety protocols is essential.

GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/ attention.
- P337 + P313: If eye irritation persists: Get medical advice/ attention.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).
- Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
- Respiratory Protection: Where dust formation is a risk, a NIOSH-approved particulate respirator is recommended.
- Body Protection: Wear a laboratory coat.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of **Daidzein-3',5',8-d3** and ensure the safety of laboratory personnel.

- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

Toxicological Information

Toxicological studies on Daidzein indicate a low level of acute toxicity.

Toxicological Endpoint	Result	Reference
Acute Oral Toxicity (Rat)	No Observed Adverse Effect Level (NOAEL) > 5000 mg/kg	
Repeated Dose 28-day Oral Toxicity (Rat)	No significant changes in hematology, clinical biochemistry, or kidney function parameters.	
Germ Cell Mutagenicity	Shall not be classified as germ cell mutagenic.	
Carcinogenicity	Shall not be classified as carcinogenic.	
Reproductive Toxicity	Shall not be classified as a reproductive toxicant.	

Experimental Protocols

Toxicological assessments of Daidzein have been conducted following standardized OECD guidelines.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals (typically rats, and usually females) to classify a substance based on its acute oral toxicity.

Methodology:

- **Animal Selection:** Healthy, young adult rodents of a single sex (usually females) are used.
- **Housing and Fasting:** Animals are caged and fasted (food, but not water, is withheld) overnight before dosing.
- **Dose Administration:** The test substance is administered in a single dose via gavage. The procedure uses pre-defined starting doses (e.g., 2000 mg/kg or 300 mg/kg).

- Stepwise Procedure: The test is conducted in steps using three animals per step. The outcome of each step (mortality or survival) determines the next step: whether to dose at a higher or lower level or to stop the test.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into a specific toxicity class according to the Globally Harmonised System (GHS).

OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents

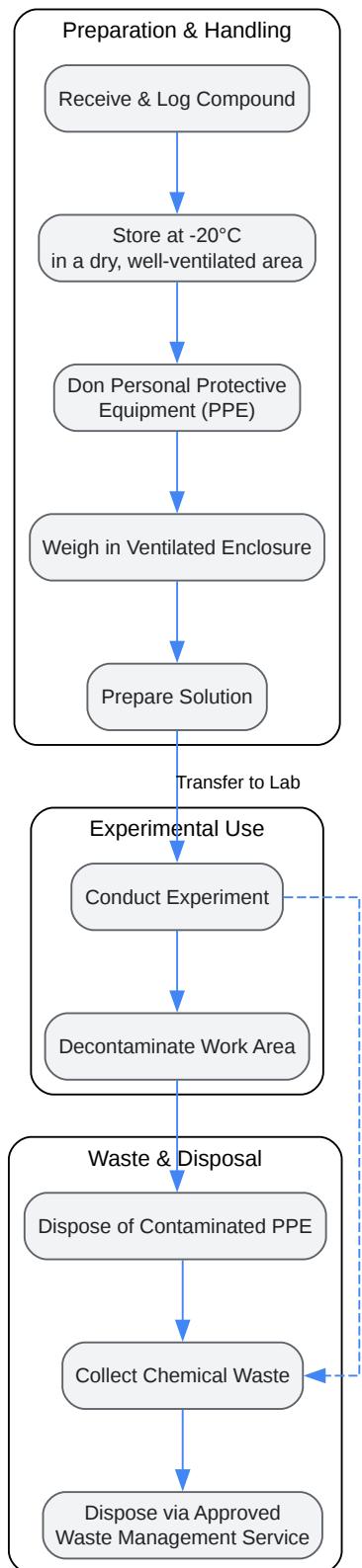
This guideline provides information on health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.

Methodology:

- Animal Selection: Typically, rats are used (at least 5 males and 5 females per group).
- Dose Administration: The test substance is administered orally (by gavage, in diet, or drinking water) daily for 28 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
- Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Visualized Workflows and Pathways

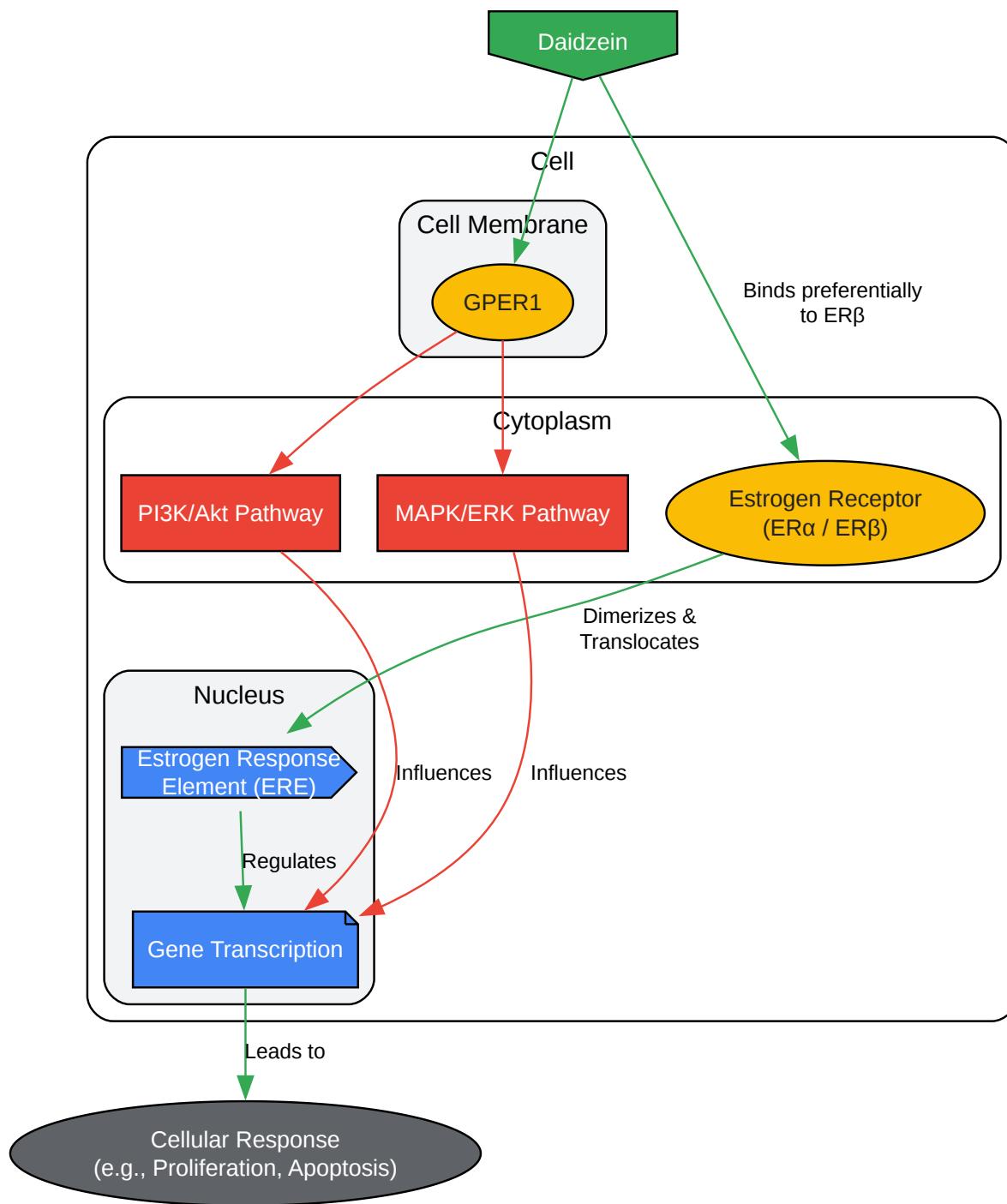
Safe Handling Workflow for Daidzein-3',5',8-d3



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Caption: Workflow for the safe handling of **Daidzein-3',5',8-d3**.

Simplified Daidzein Signaling Pathway



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References

- 1. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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